molecular formula C14H18Cl2FN3O B2755055 7-Fluoro-3-(piperidin-4-ylmethyl)quinazolin-4-one;dihydrochloride CAS No. 2379946-46-8

7-Fluoro-3-(piperidin-4-ylmethyl)quinazolin-4-one;dihydrochloride

Cat. No. B2755055
CAS RN: 2379946-46-8
M. Wt: 334.22
InChI Key: CYOODSUIURVUOV-UHFFFAOYSA-N
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Description

7-Fluoro-3-(piperidin-4-ylmethyl)quinazolin-4-one;dihydrochloride is a chemical compound that is widely used in scientific research. This compound has gained significant attention due to its potential application in the field of medicinal chemistry.

Scientific Research Applications

Antitubercular Applications

The 2,4-diaminoquinazoline class, related to the compound of interest, has been explored for its potential as a lead candidate in tuberculosis drug discovery. Systematic evaluations have identified key structural elements contributing to Mycobacterium tuberculosis inhibition, demonstrating that modifications at certain positions of the quinazoline core can influence antimycobacterial activity. This class of compounds has shown promise in both in vitro and in vivo models, presenting a pathway for developing novel antitubercular agents with bactericidal activity against replicating and non-replicating M. tuberculosis strains (Odingo et al., 2014).

Antibacterial and Antifungal Activities

Quinazoline derivatives, including those with modifications similar to the compound , have been synthesized and assessed for their antibacterial and antifungal properties. Research has identified certain derivatives with promising activity against a range of Gram-positive and Gram-negative bacteria, as well as fungal species. These studies contribute to the understanding of the structure-activity relationships within this class of compounds, potentially guiding the development of new antibiotics and antifungals (Kale & Durgade, 2017).

Pharmacokinetics and Metabolism

The pharmacokinetics and metabolism of related quinazoline derivatives have been explored, providing insights into their distribution, metabolism, and excretion in animal models. These studies are crucial for understanding the behavior of these compounds in biological systems, informing dosage regimens and therapeutic windows for potential clinical applications. Such research lays the groundwork for the clinical development of quinazoline-based therapeutics, highlighting their extensive tissue distribution and metabolic profiles (Gustafson et al., 2006).

properties

IUPAC Name

7-fluoro-3-(piperidin-4-ylmethyl)quinazolin-4-one;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16FN3O.2ClH/c15-11-1-2-12-13(7-11)17-9-18(14(12)19)8-10-3-5-16-6-4-10;;/h1-2,7,9-10,16H,3-6,8H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYOODSUIURVUOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CN2C=NC3=C(C2=O)C=CC(=C3)F.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18Cl2FN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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